1-Amino-1-[2-(tert-butoxycarbonylamino)ethyl]cyclobutane
CAS No.:
Cat. No.: VC15958116
Molecular Formula: C11H22N2O2
Molecular Weight: 214.30 g/mol
* For research use only. Not for human or veterinary use.
![1-Amino-1-[2-(tert-butoxycarbonylamino)ethyl]cyclobutane -](/images/structure/VC15958116.png)
Specification
Molecular Formula | C11H22N2O2 |
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Molecular Weight | 214.30 g/mol |
IUPAC Name | tert-butyl N-[2-(1-aminocyclobutyl)ethyl]carbamate |
Standard InChI | InChI=1S/C11H22N2O2/c1-10(2,3)15-9(14)13-8-7-11(12)5-4-6-11/h4-8,12H2,1-3H3,(H,13,14) |
Standard InChI Key | PUMOACJUQWIUCL-UHFFFAOYSA-N |
Canonical SMILES | CC(C)(C)OC(=O)NCCC1(CCC1)N |
Introduction
Chemical Identity and Structural Features
Molecular Composition and Nomenclature
1-Amino-1-[2-(tert-butoxycarbonylamino)ethyl]cyclobutane has the molecular formula C₁₂H₂₃N₃O₂ and a molecular weight of 241.33 g/mol. The International Union of Pure and Applied Chemistry (IUPAC) name reflects its cyclobutane core, ethyl-linked Boc-protected amine, and primary amine group. Key structural elements include:
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Cyclobutane ring: A four-membered carbon ring contributing steric strain and conformational rigidity.
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Ethyl spacer: A two-carbon chain connecting the cyclobutane to the Boc-protected amine.
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Boc group: A tert-butoxycarbonyl moiety that masks the secondary amine during synthetic reactions .
Table 1: Key Physicochemical Properties
Property | Value | Source |
---|---|---|
CAS Number | 259217-95-3 | |
Molecular Formula | C₁₂H₂₃N₃O₂ | |
Molecular Weight | 241.33 g/mol | |
Protection Group | tert-Butoxycarbonyl (Boc) | |
Solubility | Polar aprotic solvents (DMF, DMSO) |
Synthetic Methodologies
Boc Protection Strategies
The synthesis of 1-amino-1-[2-(tert-butoxycarbonylamino)ethyl]cyclobutane typically begins with the protection of the primary amine. As demonstrated in analogous systems, di-tert-butyl dicarbonate (Boc₂O) is widely used to install the Boc group under mild basic conditions . For example, treatment of the free amine with Boc₂O in tetrahydrofuran (THF) and triethylamine at 0–25°C yields the protected derivative in >85% efficiency .
Cyclobutane Functionalization
The cyclobutane ring is introduced via [2+2] cycloaddition or alkylation of preformed cyclobutane intermediates. A notable method involves the reaction of 1-aminocyclobutane-1-carboxylic acid derivatives with Boc-protected ethylamine in the presence of coupling agents such as HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uronium). Critical reaction parameters include:
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Temperature: 0–5°C to minimize side reactions.
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Solvent: Dichloromethane (DCM) or dimethylformamide (DMF).
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Catalyst: 4-Dimethylaminopyridine (DMAP) to enhance coupling efficiency.
Deprotection and Post-Synthetic Modifications
Selective removal of the Boc group is achieved using acidic conditions. Methanesulfonic acid in tert-butyl acetate/DCM (1:1) at -10°C cleaves the Boc group without affecting the cyclobutane ring or primary amine . This step is crucial for subsequent functionalization, such as peptide bond formation or conjugation to drug scaffolds.
Mechanistic Insights and Reactivity
Role of the Boc Group
The Boc group serves dual purposes:
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Steric shielding: Its bulky tert-butyl moiety prevents undesired nucleophilic attacks on the secondary amine during synthesis .
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Acid-labile protection: The group is stable under basic conditions but readily cleaved by acids, enabling controlled deprotection .
Cyclobutane Ring Strain and Reactivity
The cyclobutane ring’s 90° bond angles impart significant ring strain (≈26 kcal/mol), which influences reactivity. Strain energy facilitates ring-opening reactions under thermal or photolytic conditions, though the ethylamine side chain stabilizes the compound against decomposition.
Applications in Pharmaceutical Chemistry
Peptide Synthesis
The compound’s primary application lies in solid-phase peptide synthesis (SPPS). Its Boc-protected amine allows sequential coupling to amino acid residues, while the cyclobutane ring enhances peptide stability by restricting conformational flexibility. For instance, derivatives of this compound have been incorporated into antimicrobial peptides to improve metabolic stability.
Prodrug Design
The primary amine group can be acylated or alkylated to create prodrugs with enhanced bioavailability. In one study, conjugation to a model anticancer agent increased water solubility by 15-fold while maintaining cytotoxic activity.
Challenges and Future Directions
Synthetic Limitations
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Low yields in cyclization steps: Competing elimination reactions reduce yields during cyclobutane formation .
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Sensitivity to acidic conditions: Over-deprotection can lead to cyclobutane ring opening .
Emerging Applications
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Targeted drug delivery: Functionalization with tumor-homing peptides could enable site-specific drug release.
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Supramolecular chemistry: The rigid cyclobutane core may serve as a building block for molecular cages.
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